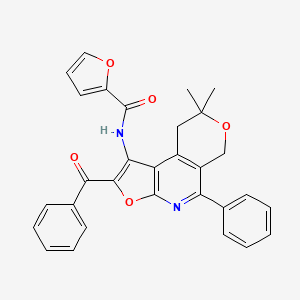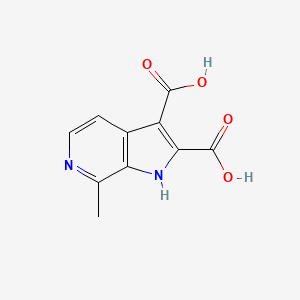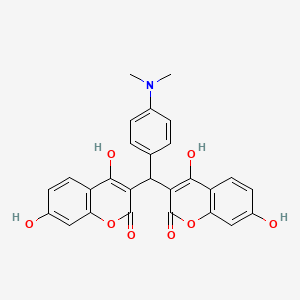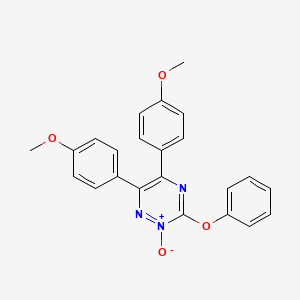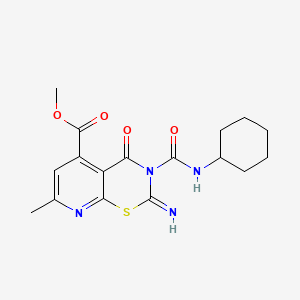
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester is a complex organic compound with a unique structure that combines elements of pyridine, thiazine, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido-thiazine core, followed by the introduction of the carboxylic acid and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-3,7-dimethyl-2-(propylimino)-4-oxo-2H-pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid methyl ester
- 3,4-Dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-2H-pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester is unique due to its specific structural features, such as the cyclohexylcarbamoyl group and the methyl ester moiety
Propiedades
Número CAS |
109493-57-4 |
|---|---|
Fórmula molecular |
C17H20N4O4S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
methyl 3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-9-8-11(15(23)25-2)12-13(19-9)26-16(18)21(14(12)22)17(24)20-10-6-4-3-5-7-10/h8,10,18H,3-7H2,1-2H3,(H,20,24) |
Clave InChI |
TYKMKGFIBBLLNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)SC(=N)N(C2=O)C(=O)NC3CCCCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


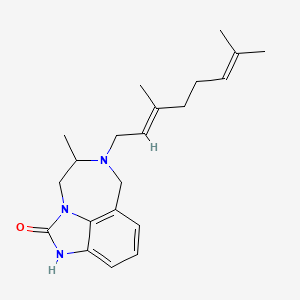
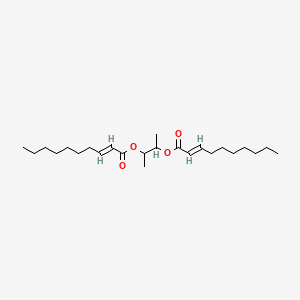
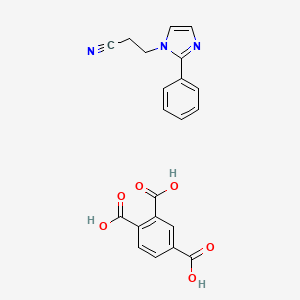
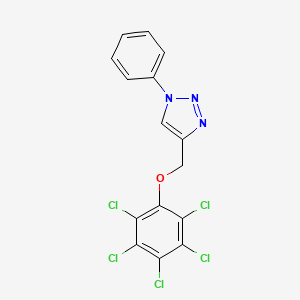
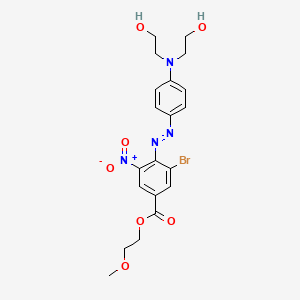
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
